![molecular formula C18H16BrNO5 B14736384 Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate CAS No. 5421-78-3](/img/structure/B14736384.png)
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is a complex organic compound with a variety of functional groups, including a bromine atom, a nitro group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS).
Esterification: The ester group is formed through esterification, typically using methanol and an acid catalyst.
Condensation: The final step involves a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate: shares similarities with other nitro and brominated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
5421-78-3 |
|---|---|
Molecular Formula |
C18H16BrNO5 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H16BrNO5/c1-25-18(22)14(15(19)17(21)13-10-6-3-7-11-13)16(20(23)24)12-8-4-2-5-9-12/h2-11,14-16H,1H3 |
InChI Key |
ODIJROLPAWOZGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


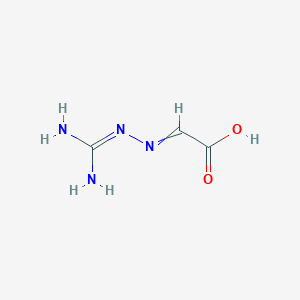
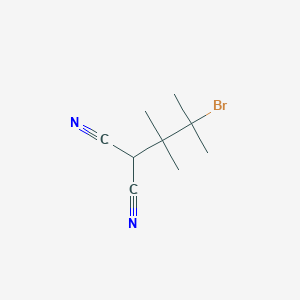

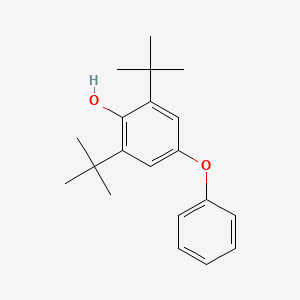
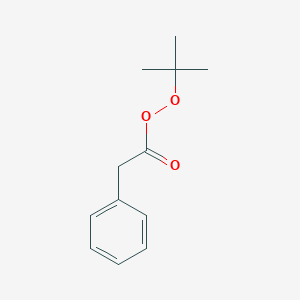
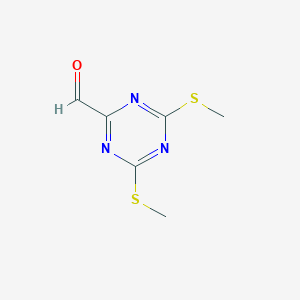
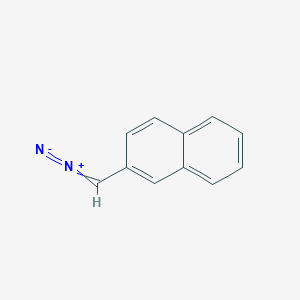
phosphaniumolate](/img/structure/B14736337.png)
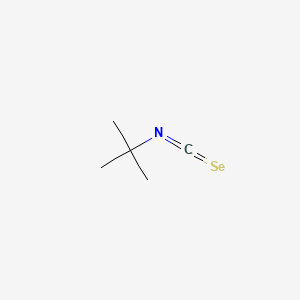
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
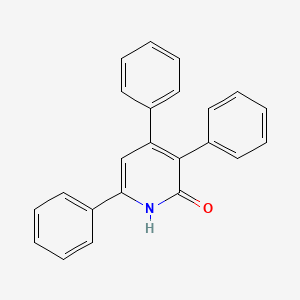

![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
